molecular formula C₁₀H₁₄O₅ B1142468 (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol CAS No. 38916-91-5

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

Cat. No. B1142468
CAS RN: 38916-91-5
M. Wt: 214.22
InChI Key:
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Description

The compound appears to be related to the family of organic compounds containing multiple functional groups, including hydroxyl (-OH) and methoxy (-OCH₃) groups attached to a phenyl ring, and a propane triol backbone. These features suggest that the compound could have interesting chemical and physical properties.

Synthesis Analysis

Synthetic strategies for compounds like "(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol" often involve multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of complex organolithium initiators for polymerization, as described by Sanderson et al., involves reactions that might be relevant to synthesizing multifunctional organic compounds (Sanderson, Roediger, & Summers, 1994).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, FTIR, and mass spectroscopy, as demonstrated in the synthesis and analysis of related compounds (Jiang Yan, 2009). The stereochemistry, particularly the (1R,2S) configuration, suggests that chiral synthesis methods and enantiomeric purity are significant considerations.

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, reflecting their functional groups' reactivity. For example, the reductive decomposition of related diols has been studied, indicating potential pathways for further chemical modifications (Reznikov & Novitskii, 2004).

Scientific Research Applications

Chemical Synthesis and Biological Activity

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol is a compound with potential applications in various fields. For instance, studies have shown its relevance in chemical synthesis. In a study by Zeng et al. (2012), it was isolated from Metasequoia glyptostroboides and tested for cytotoxicity against certain cell lines, highlighting its potential biological activity (Zeng et al., 2012).

Lignin Model Studies

Furthermore, the compound serves as a model for understanding lignin degradation. Enoki and Gold (1982) investigated its metabolism by the basidiomycete Phanerochaete chrysosporium, which is crucial for understanding ligninolytic enzyme systems (Enoki & Gold, 1982).

Polymer Chemistry

In polymer chemistry, the compound has relevance too. Sanderson et al. (1994) discussed its use in synthesizing a hydrocarbon-soluble difunctional orgaolithium initiator, important for the preparation of polybutadienes (Sanderson, Roediger, & Summers, 1994).

Dental Applications

It also finds applications in dental health. Ghaemy et al. (2007) reported on the synthesis of similar compounds for use as monomers in dental composites, showing its significance in developing dental materials (Ghaemy, Heidaripour, & Barghamadi, 2007).

Chiral Studies in Physical Chemistry

The compound's chiral nature makes it a subject of interest in physical chemistry as well. Dean et al. (2011) conducted single-conformation spectroscopy of its diastereomers to understand its conformational properties, which is vital for developing new materials and pharmaceuticals (Dean et al., 2011).

Metabolism Studies

Lastly, its metabolism is also a subject of study. Coutts and Jones (1982) investigated its metabolism, demonstrating its significance in pharmacological research (Coutts & Jones, 1982).

properties

IUPAC Name

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of erythro-guaiacylglycerol?

A1: The molecular formula of erythro-guaiacylglycerol is C10H14O5, and its molecular weight is 214.22 g/mol.

Q2: Are there any notable spectroscopic data available for erythro-guaiacylglycerol?

A2: Yes, erythro-guaiacylglycerol's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , , ] Detailed 1H and 13C NMR data, along with key MS fragmentation patterns, can be found in the referenced articles.

Q3: Which plants are known to contain erythro-guaiacylglycerol?

A3: Erythro-guaiacylglycerol has been isolated from a variety of plant species, including but not limited to:

  • Catunaregam spinosa []
  • Tinospora sinensis []
  • Wikstroemia hainanensis []
  • Ficus microcarpa []
  • Acer saccharum (sugar maple) []
  • Dendrotrophe frutescens []
  • Pinellia ternata []
  • Ailanthus altissima []
  • Campylotropis hirtella [, ]
  • Capparis masaikai []
  • Galactites elegans []
  • Camellia nitidissima chi []
  • Sambucus williamsii []
  • Angelica dahurica var. formosana cv. Chuanbaizhi []
  • Hunteria zeylanica []
  • Coptis chinensis []
  • Fraxinus sieboldiana []
  • Avicennia marina []
  • Aquilaria sinensis []
  • Sinocalamus affinis []
  • Aged Garlic Extract []
  • Osmanthus ilicifolius []
  • Boreava orientalis [, ]
  • Crataegus pinnatifida Bge. []
  • Phellodendron chinense []
  • Cornus kousa Burg. []

Q4: What extraction methods are typically employed to isolate erythro-guaiacylglycerol?

A4: Erythro-guaiacylglycerol is typically extracted from plant material using solvents like ethanol, methanol, or acetone. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) for purification. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are the potential biological activities of erythro-guaiacylglycerol?

A5: While research is ongoing, some studies suggest potential biological activities of erythro-guaiacylglycerol and related compounds, including:

  • Antioxidant activity: It has shown radical scavenging activity in the DPPH assay, suggesting potential antioxidant properties. [, , ]
  • Anti-inflammatory activity: Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. [, ]

Q6: What is the role of erythro-guaiacylglycerol in lignification?

A6: Erythro-guaiacylglycerol, being a β-O-4 type lignin model compound, provides insights into the process of lignification. Research indicates that during the differentiation of Zinnia mesophyll cells into tracheary elements, erythro-guaiacylglycerol-β-coniferyl ether acts as an intermediate in lignin polymerization. [] This highlights the compound's role in the biosynthesis of lignin, a complex polymer that provides structural support to plants.

Q7: How does erythro-guaiacylglycerol behave under alkaline conditions?

A7: Studies on the alkaline degradation of erythro-guaiacylglycerol-β-guaiacyl ether reveal the formation of C6C2 type enol ethers as the primary decomposition products. [] Interestingly, C6C3 type enol ethers, potential intermediates in lignin degradation, were not detected. [] These findings contribute to the understanding of lignin breakdown pathways under alkaline conditions, which is relevant in processes like paper pulping.

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